molecular formula C23H17BrN4O B11228345 7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11228345
M. Wt: 445.3 g/mol
InChI Key: XFNHETURQZYIMK-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the condensation of a bromophenyl derivative with a furan-2-ylmethylamine under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, 7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its structural properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 7-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 7-(4-Methylphenyl)-N-[(furan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

The uniqueness of 7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific substitution pattern. The presence of the bromine atom at the 4-position of the phenyl ring imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H17BrN4O

Molecular Weight

445.3 g/mol

IUPAC Name

7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H17BrN4O/c24-17-8-10-18(11-9-17)28-14-20(16-5-2-1-3-6-16)21-22(26-15-27-23(21)28)25-13-19-7-4-12-29-19/h1-12,14-15H,13H2,(H,25,26,27)

InChI Key

XFNHETURQZYIMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=C(C=C5)Br

Origin of Product

United States

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